

Lansoprazole Sulfone: A Primary Impurity in Lansoprazole API - An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Lansoprazole Sulfone	
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This technical guide provides a comprehensive overview of **Lansoprazole Sulfone**, a primary impurity in the Active Pharmaceutical Ingredient (API) of Lansoprazole. This document outlines its formation, analytical detection, and regulatory limits, offering valuable insights for researchers, scientists, and professionals involved in the development and quality control of Lansoprazole.

Introduction

Lansoprazole is a proton pump inhibitor widely used for the treatment of acid-related gastrointestinal disorders. The purity of the Lansoprazole API is critical for its safety and efficacy. During the synthesis of Lansoprazole, several impurities can be formed, with **Lansoprazole Sulfone** being one of the most significant. It is also referred to as Lansoprazole EP Impurity B and Lansoprazole USP Related Compound A[1][2][3][4][5]. The presence of this impurity can impact the quality and stability of the final drug product, potentially leading to discoloration[6]. Therefore, stringent control over its levels is mandated by regulatory authorities.

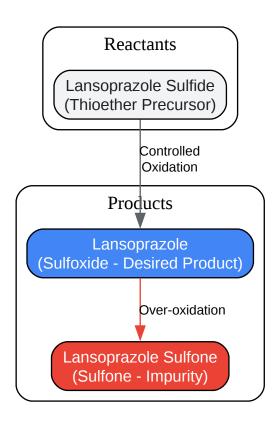
Formation Pathway of Lansoprazole Sulfone

Lansoprazole Sulfone is primarily formed during the oxidation step in the synthesis of Lansoprazole[6]. The synthesis of Lansoprazole typically involves the oxidation of a thioether precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole



(Lansoprazole Sulfide)[7][8][9]. While the desired product is the sulfoxide (Lansoprazole), over-oxidation can lead to the formation of the corresponding sulfone[6].

The use of strong oxidizing agents or inadequate control of reaction conditions can promote this over-oxidation. Common oxidizing agents used in this step include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide[7][9][10].



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Figure 1: Formation Pathway of Lansoprazole and Lansoprazole Sulfone.

Quantitative Data

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for impurities in Lansoprazole API. The table below summarizes the acceptance criteria for **Lansoprazole Sulfone**.



Impurity Name	Pharmacopoeia	Acceptance Criterion
Lansoprazole Sulfone (Impurity B)	European Pharmacopoeia	≤ 0.4%[11]
Total Impurities	European Pharmacopoeia	≤ 0.6%[11]

Experimental Protocols Synthesis of Lansoprazole (Illustrative)

This protocol describes a general method for the synthesis of Lansoprazole, highlighting the critical oxidation step where **Lansoprazole Sulfone** can be formed.

Materials:

- 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole Sulfide)
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Chloroform
- Sodium bicarbonate solution
- · Buffer solution

Procedure:

- Suspend Lansoprazole Sulfide in chloroform and cool the mixture to a low temperature (e.g., -10 °C to -5 °C)[7].
- Slowly add a solution of m-CPBA in chloroform to the suspension over a period of several hours while maintaining the low temperature[7].
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) to
 ensure the complete consumption of the starting material and to minimize the formation of
 the sulfone impurity.



- Upon completion, quench the reaction by adding a buffer and sodium bicarbonate solution[7].
- Separate the organic layer and wash it with an aqueous base to remove acidic byproducts.
- Isolate the crude Lansoprazole by precipitation or crystallization.
- Purify the crude product by recrystallization to remove residual impurities, including Lansoprazole Sulfone.

Synthesis of Lansoprazole Sulfone Reference Standard

For analytical purposes, a reference standard of **Lansoprazole Sulfone** is required. The following protocol outlines its synthesis.

Materials:

- Lansoprazole Sulfide
- meta-Chloroperoxybenzoic acid (m-CPBA)

Procedure:

- Synthesize **Lansoprazole Sulfone** by the oxidation of Lansoprazole Sulfide with m-CPBA[10]. A molar excess of the oxidizing agent may be used to drive the reaction towards the formation of the sulfone.
- Monitor the reaction by TLC or HPLC until the starting material is consumed and the desired product is the major component.
- Isolate the crude **Lansoprazole Sulfone** from the reaction mixture.
- Purify the product by a suitable method, such as column chromatography or recrystallization, to obtain a high-purity reference standard.

Analytical Method for Quantification of Lansoprazole Sulfone



The following High-Performance Liquid Chromatography (HPLC) method is based on the European Pharmacopoeia monograph for Lansoprazole and is suitable for the quantification of **Lansoprazole Sulfone** (Impurity B)[11].

Chromatographic Conditions:

Parameter	Value
Column	C8, 250 mm x 4.6 mm, 5 μm
Mobile Phase	Gradient Elution (see table below)
Flow Rate	1.2 mL/min[11]
Detection	UV at 285 nm[11]
Injection Volume	10 μL[11]
Column Temperature	Ambient
Run Time	3 times the retention time of Lansoprazole[11]

Mobile Phase Gradient:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	60	40

Note: The exact gradient profile should be as per the specific pharmacopoeial method being followed. Mobile Phase A is typically an aqueous buffer, and Mobile Phase B is an organic solvent like acetonitrile.

Solution Preparation:

Solvent Mixture: Prepare a mixture of 1 volume of triethylamine and 60 volumes of water.
 Adjust the pH to 10.5 with phosphoric acid. Mix this solution with 40 volumes of acetonitrile[11].



- Test Solution: Dissolve 10 mg of the Lansoprazole substance to be examined in the solvent mixture and dilute to 10.0 mL with the same solvent[11].
- Reference Solution (b): Dilute 2.0 mL of the Test Solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture (This corresponds to a 0.2% solution)[11].
- System Suitability Solution (Reference Solution a): Dissolve the contents of a vial of Lansoprazole for peak identification CRS (containing impurities A and B) in 1.0 mL of the solvent mixture[11].

System Suitability:

• The resolution between the peaks due to Lansoprazole and Impurity B must be a minimum of 3.0[11].

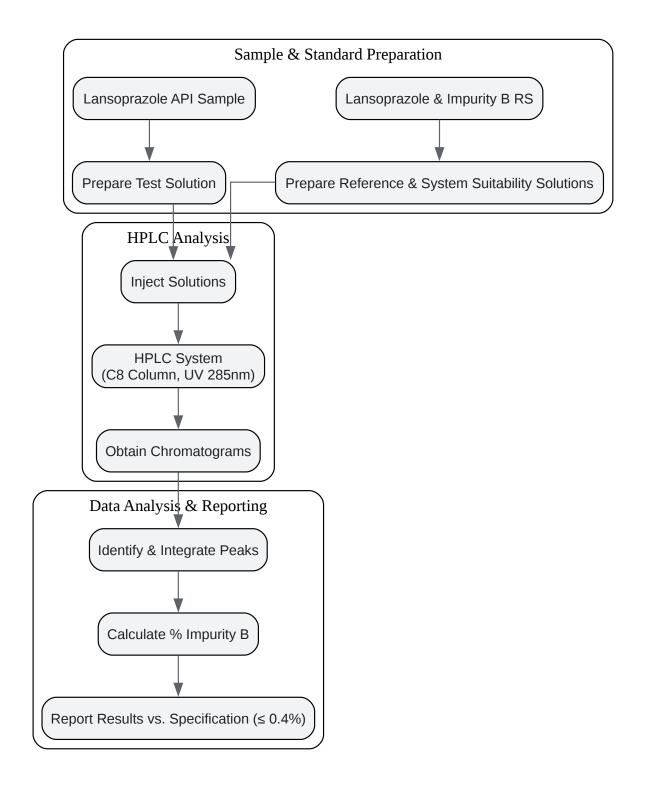
Calculation:

The percentage of **Lansoprazole Sulfone** (Impurity B) is calculated by comparing the peak area of Impurity B in the chromatogram of the Test Solution with the peak area of Lansoprazole in the chromatogram of Reference Solution (b), taking into account the dilution factors.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the analysis of Lansoprazole API for the presence of **Lansoprazole Sulfone**.





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Figure 2: Analytical Workflow for **Lansoprazole Sulfone** Impurity Testing.



Conclusion

The control of **Lansoprazole Sulfone** as a primary impurity in Lansoprazole API is crucial for ensuring the quality, safety, and stability of the final drug product. A thorough understanding of its formation pathway allows for the optimization of the manufacturing process to minimize its generation. Furthermore, the implementation of a robust and validated analytical method, such as the HPLC method detailed in the pharmacopoeias, is essential for the accurate monitoring and control of this impurity within the specified limits. This guide provides the foundational technical information required for professionals working with Lansoprazole to effectively manage this critical quality attribute.

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